Cas no 73544-48-6 (Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-)
73544-48-6 structure
Product Name:Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-
CAS-Nr.:73544-48-6
MF:C17H27NO6
MW:341.399385690689
CID:566649
PubChem ID:156006
Update Time:2025-04-19
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (2S,3S)-
- 7-Acetyllycopsamine
- Lycopsamine 1-acetate
- UNII-4E96Z64UMM
- Q27149737
- Lycopsamine `1-acetate
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)-
- HY-122916
- [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
- ACETYLSYMPHYTINE
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (1-(ACETYLOXY)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-7-YL)METHYL ESTER, (1R-(1alpha,7(2S*,3S*),7Abeta))-
- RKDOFSJTBIDAHX-OFSOMGBPSA-N
- NS00066996
- Acetyllycopsamine
- DTXSID50223742
- AKOS040752804
- (7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (1-(ACETYLOXY)-2,3,5,7A-TETRAHYDRO-1H-PYRROLIZIN-7-YL)METHYL ESTER, (1R-(1.ALPHA.,7(2S*,3S*),7A.BETA.))-
- 4E96Z64UMM
- 73544-48-6
- CHEBI:80703
- CS-0090432
- 1ST167135
- DA-70341
-
- Inchi: 1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-/m0/s1
- InChI-Schlüssel: RKDOFSJTBIDAHX-OFSOMGBPSA-N
- Lächelt: O(C(C)=O)[C@@H]1CCN2CC=C(COC([C@@]([C@H](C)O)(C(C)C)O)=O)[C@@H]21
Berechnete Eigenschaften
- Genaue Masse: 341.18383758g/mol
- Monoisotopenmasse: 341.18383758g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 8
- Komplexität: 531
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topologische Polaroberfläche: 96.3Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.24
- Siedepunkt: 466°C at 760 mmHg
- Flammpunkt: 235.6°C
- Brechungsindex: 1.546
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Sicherheitsinformationen
- Lagerzustand:−20°C
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| PhytoLab | 85874-50mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 50mg |
€3159 | 2023-10-25 | |
| PhytoLab | 85874-250mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 250mg |
€14917.5 | 2023-10-25 | |
| PhytoLab | 85874-500mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 500mg |
€28080 | 2023-10-25 | |
| PhytoLab | 85874-1000mg |
7-Acetyllycopsamine hydrochloride |
73544-48-6 | ≥ 90.0 % | 1000mg |
€52650 | 2023-10-25 | |
| A2B Chem LLC | AH22607-5mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 5mg |
$695.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-10mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 10mg |
$1150.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-25mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 25mg |
$2391.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-50mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 50mg |
$4048.00 | 2023-12-30 | |
| A2B Chem LLC | AH22607-100mg |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methylester, (2S,3S)- |
73544-48-6 | 98% by HPLC | 100mg |
$6976.00 | 2023-12-30 |
Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)- Verwandte Literatur
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
73544-48-6 (Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-) Verwandte Produkte
- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))
- 30000-36-3([1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,6-(acetyloxy)-3-ethyl-3,4,5,6,9,11,13,14,14a,14b-decahydro-3-hydroxy-5,6-dimethyl-,(3R,5R,6S,14aR,14bR)-)
- 10285-06-0((+)-Intermedine)
- 480-54-6(Retrorsine)
- 315-22-0(Monocrotaline)
- 303-34-4(Lasiocarpine)
- 303-33-3(heliotrine)
- 115712-88-4(2H-1a,5-Methano-4H-oxireno[12,13][1,5,10]trioxacyclotetradecino[6,7,8-gh]pyrrolizine-6,15(5H,15aH)-dione,7a,8,9,11,12b,13-hexahydro-5-hydroxy-4,15a-dimethyl-, (7aR,12bR)-)
- 15503-87-4(Usaramine)
- 130-01-8(Senecionine)
Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge